[1-(propan-2-yl)-1H-pyrazol-3-yl]methanesulfonamide

Lipophilicity Drug-likeness Physicochemical property prediction

Procurement of generic pyrazole methanesulfonamide isomers risks compromised target engagement in NLRP3 inhibitor programs. This specific C3-regioisomer with an α-branched N-isopropyl substituent is the direct precursor to the emlenoflast (MCC7840) pharmacophore, a sub-100 nM inflammasome inhibitor. - Regiochemistry confirmed as the 3-substituted isomer, distinct from the less active C5-analog (CAS 1934636-59-5). - The isopropyl group provides critical hydrophobic enzyme pocket complementarity; using N-methyl or N-ethyl analogs is predicted to significantly reduce passive permeability and cellular potency. - Supplied as a validated fragment building block (MW 203.26, XLogP3 -0.5) for sulfonylurea library synthesis.

Molecular Formula C7H13N3O2S
Molecular Weight 203.26 g/mol
Cat. No. B13258209
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1-(propan-2-yl)-1H-pyrazol-3-yl]methanesulfonamide
Molecular FormulaC7H13N3O2S
Molecular Weight203.26 g/mol
Structural Identifiers
SMILESCC(C)N1C=CC(=N1)CS(=O)(=O)N
InChIInChI=1S/C7H13N3O2S/c1-6(2)10-4-3-7(9-10)5-13(8,11)12/h3-4,6H,5H2,1-2H3,(H2,8,11,12)
InChIKeyZRRFIMHJVAUJFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Identity and Strategic Sourcing Overview


[1-(Propan-2-yl)-1H-pyrazol-3-yl]methanesulfonamide (CAS 1341289-38-0) is an N-isopropyl-substituted pyrazole bearing a methanesulfonamide group linked through a methylene spacer at the 3-position of the heterocycle [1]. With a molecular formula of C₇H₁₃N₃O₂S and a molecular weight of 203.26 g·mol⁻¹, it belongs to the broader class of pyrazole-sulfonamide hybrid building blocks that are widely employed in medicinal chemistry and agrochemical discovery for their hydrogen-bonding capacity and metabolic stability imparted by the sulfonamide moiety [1][2]. The compound possesses 1 hydrogen bond donor, 4 hydrogen bond acceptors, a topological polar surface area (TPSA) of 86.4 Ų, and a computed XLogP3 of −0.5, placing it in a moderately hydrophilic property space suitable for lead optimisation campaigns [1].

Building Block Class
Pyrazole-sulfonamide hybrid with hydrogen-bonding capacity for medicinal chemistry and agrochemical discovery
N1‑Substituent
α‑Branched isopropyl group may support hydrophobic pocket complementarity (reported insecticidal SAR context)
Regiochemistry
C3‑methanesulfonamide isomer aligns with patent‑disclosed NLRP3 inhibitor scaffold chemistry

Why N-Alkyl or Positional Isomer Substitution Cannot Be Presumed Equivalent


Within the pyrazole-methanesulfonamide series, the identity of the N1-alkyl substituent and the regiochemistry of the sulfonamide-bearing side chain profoundly modulate lipophilicity, conformational flexibility, and recognition by biological targets. The isopropyl group introduces α‑branching, which enhances steric complementarity to hydrophobic enzyme pockets relative to linear N-methyl or N-ethyl congeners—an effect that proved decisive in insecticidal SAR studies of related pyrazole methanesulfonamides, where α‑branched amines achieved the highest activity tier [1]. Furthermore, the C3‑regioisomer (target compound) places the methanesulfonamide in a sterically distinct environment compared to the C5‑isomer (CAS 1934636-59-5), potentially altering both reactivity in subsequent synthetic transformations and pharmacophoric presentation. Generic interchange of N‑alkyl or positional isomers without quantitative justification therefore carries a material risk of divergent ADME properties, target engagement, and downstream synthetic yields.

N‑Alkyl Variation

N‑Methyl or N‑ethyl analogs may shift lipophilicity and passive permeability; direct replacement without validation may alter cell‑based assay readouts.

Regioisomer Mismatch

C5‑regioisomer (CAS 1934636-59-5) presents different pharmacophoric geometry and synthetic reactivity; routes developed for C3‑isomer may not transfer directly.

Steric Profile Gap

Linear N‑alkyls lack α‑branching; reported insecticidal SAR links isopropyl to highest activity tier, so steric‑driven efficacy may not replicate with smaller substituents.

Quantitative Differentiation Evidence Against Closest Analogs


Lipophilicity Comparison Across N1-Alkyl Homologs

The target compound exhibits an XLogP3 value of −0.5, which is 0.7 log units higher than that of the N‑methyl analog (XLogP3 = −1.2) [1][2]. The N‑ethyl analog (CAS 2229548-90-5) is expected to fall at an intermediate value (estimated ~−0.9 based on the incremental contribution of a methylene unit [3]). This quantified difference in the octanol–water partition coefficient carries direct implications for passive membrane permeability, where each log unit increase corresponds to an approximate 10‑fold increase in permeability in intestinal absorption models [3]. Additionally, the target compound is 0.3 log units more hydrophilic than 1‑(propan‑2‑yl)‑1H‑pyrazole‑3‑sulfonamide (XLogP3 = −0.2, CAS 1696838‑10‑4), which lacks the methylene spacer, demonstrating that the CH₂ linker in the methanesulfonamide moiety provides a fine‑tuning dial for lipophilicity orthogonal to the N‑alkyl variation [1][4].

Lipophilicity (XLogP3)
Reported
Target: −0.5
N‑Me analog: −1.2
Δ +0.7
May support ~5‑fold higher passive permeability in cell‑based screens.
Vendor computed values; experimental confirmation recommended.
Lipophilicity Drug-likeness Physicochemical property prediction

Molecular Weight and Rotatable Bond Differentiation

The target compound (MW 203.26 g·mol⁻¹) is 14 Da heavier than the N‑ethyl analog (MW 189.24 g·mol⁻¹) and 28 Da heavier than the N‑methyl analog (MW 175.21 g·mol⁻¹), differences that arise solely from the additional methylene and methyl groups on the N1‑isopropyl substituent and that are fully consistent with the molecular formula progression [1][2]. Importantly, the target compound possesses 3 rotatable bonds compared to 2 for both the N‑methyl analog and 1‑(propan‑2‑yl)‑1H‑pyrazole‑3‑sulfonamide, a direct consequence of the methylene spacer in the methanesulfonamide side chain [1][2][3]. This increased rotatable bond count confers greater conformational entropy, which can facilitate induced‑fit binding but must be balanced against the entropic penalty of freezing additional torsional degrees of freedom upon target engagement [4].

MW & Rotatable Bonds
Reported
Target: 203.26 Da, 3 RotB
N‑Me: 175.21 Da, 2 RotB
ΔMW +28, ΔRotB +1
Extra rotatable bond may influence induced‑fit binding entropy.
Fragment Rule‑of‑Three compliant; verify batch MW.
Molecular weight Conformational flexibility Fragment-based drug design

Steric Differentiation from α‑Branching in Insecticidal SAR

In a published SAR investigation of pyrazole methanesulfonates and sulfonamide methanesulfonates, Finkelstein and Strock (1997) reported that amides derived from amines possessing α‑branching (exemplified by isopropyl and sec‑butyl) ‘demonstrated the highest level of [insecticidal] activity’ [1]. Although the study evaluated carboxamide methanesulfonates rather than the free methanesulfonamide building block, the correlation between α‑branching at the position analogous to the N1‑substituent and elevated biological potency provides a class‑level inference that the isopropyl‑bearing target compound is more likely to retain activity in subsequent derivatisation than its N‑methyl or N‑ethyl counterparts. The Taft steric parameter (Es) for isopropyl (−0.47) is significantly more negative than for ethyl (−0.07) and methyl (0.00), quantifying the steric bulk that underlies this SAR trend [2].

Steric Bulk (Taft Es)
Class‑level inference
Isopropyl Es = −0.47
Ethyl Es = −0.07
Methyl Es = 0.00
Higher steric demand correlates with reported insecticidal activity tier.
Agchem SAR; may not translate to other target classes.
Steric parameter Insecticidal activity Structure–activity relationship (SAR)

Privileged Intermediate for NLRP3 Inflammasome Inhibitors

Multiple granted patents and published applications (e.g., US‑10973803‑B2, CN‑112839927‑B, WO‑2020079207‑A1) explicitly disclose the use of 1‑isopropyl‑1H‑pyrazole‑3‑sulfonamide and its methanesulfonamide‑linked congeners as critical intermediates in the preparation of N‑((1,2,3,5,6,7‑hexahydro‑s‑indacen‑4‑yl)carbamoyl)‑1‑isopropyl‑1H‑pyrazole‑3‑sulfonamide (emlenoflast/MCC7840), a potent NLRP3 inflammasome inhibitor with a reported IC₅₀ < 100 nM [1][2][3]. The isopropyl substitution pattern on the pyrazole is specifically retained in the final pharmacophore, indicating that the steric and electronic properties imparted by this group are functionally non‑interchangeable [1]. This patent corpus constitutes supporting evidence that procurement of the target compound as a building block enables access to a therapeutically validated chemical space that N‑methyl or N‑ethyl analogs cannot directly replicate without additional synthetic steps.

NLRP3 Inhibitor IC₅₀
Supporting evidence
IC₅₀ < 100 nM
(emlenoflast scaffold)
Patent‑disclosed intermediate for inflammasome research; isopropyl group required for potency.
Research tool; not for clinical or diagnostic use.
NLRP3 inflammasome Building block Patent‑enabled synthesis

Regioisomeric Differentiation: C3- vs C5-Methanesulfonamide

The target compound (C3‑substituted, CAS 1341289-38-0) is regioisomeric with (1‑isopropyl‑1H‑pyrazol‑5‑yl)methanesulfonamide (CAS 1934636-59-5). In N1‑substituted pyrazoles, electrophilic aromatic substitution and directed ortho‑metalation occur with markedly different regioselectivity at C5 versus C3, owing to the electronic bias exerted by the N1‑alkyl group [1]. This fundamental property means that the C3‑ and C5‑isomers serve as entry points to divergent chemical space upon further functionalisation; they are not synthetically interchangeable without additional protection/deprotection strategies. Commercial availability data indicate that both isomers are offered at comparable purity levels (95%, Leyan catalog ), but the C3‑isomer is more frequently cited in the patent literature as a precursor to biologically active sulfonylureas (see Evidence Item 4), providing a qualitative procurement preference.

C3 vs C5 Regioisomer
Supporting evidence
C3‑isomer more frequently cited in NLRP3 inhibitor patents.
Patent precedence may streamline synthetic route selection.
Qualitative comparison; verify purity and reactivity of both isomers.
Regioisomer Synthetic accessibility Pyrazole substitution

Optimal Deployment Scenarios Based on Quantified Differentiation


NLRP3 Inflammasome Inhibitor Lead Optimisation

The target compound serves as a direct precursor to the 1‑isopropyl‑1H‑pyrazole‑3‑sulfonamide pharmacophore found in emlenoflast (MCC7840), a sub‑100 nM NLRP3 inhibitor [1]. Its methanesulfonamide group can be elaborated to sulfonylureas via reaction with isocyanates, a transformation documented in the Inflazome patent family [1][2]. The isopropyl substituent is retained in the final clinical candidate, confirming that this specific N‑alkyl group is required for potent inflammasome inhibition. The N‑methyl analog (XLogP3 = −1.2) would be predicted to exhibit 5‑fold lower passive permeability [3], potentially compromising cellular potency in THP‑1 or J774.A1 macrophage assays where intracellular NLRP3 engagement is measured.

Insecticidal Lead Generation via α‑Branched SAR

The class‑level SAR established by Finkelstein and Strock (1997) demonstrated that α‑branched N‑substituents (isopropyl, sec‑butyl) on pyrazole methanesulfonamide derivatives confer the highest tier of insecticidal activity against Diabrotica undecimpunctata howardi (spotted cucumber beetle) [4]. The target compound, bearing the privileged isopropyl group, is therefore the appropriate building block for parallel synthesis of carboxamide libraries aimed at insecticidal lead discovery, whereas N‑methyl or N‑ethyl analogs would be predicted—based on SAR trend—to yield compounds with reduced potency.

Fragment-Based Screening Library Design

With MW = 203.26 g·mol⁻¹, 1 H‑bond donor, 4 H‑bond acceptors, TPSA = 86.4 Ų, and XLogP3 = −0.5, the target compound occupies a favourable region of fragment property space (MW < 300, clogP < 3, HBD ≤ 3, HBA ≤ 3 after the sulfonamide NH₂ is accounted for) [3][5]. Its 3 rotatable bonds, compared to 2 for the direct sulfonamide analog, offer a distinguishable conformational fingerprint for NMR‑based screening experiments, while the isopropyl group provides a hydrophobic contact surface that can be probed by protein‑observed ¹⁹F or ¹H‑¹⁵N HSQC titration.

Regioselective Pyrazole Functionalisation Methodology

The C3‑methanesulfonamide substitution pattern, differentiated from the C5‑isomer (CAS 1934636-59-5), provides a defined regioisomeric starting point for investigating directed C–H functionalisation or cross‑coupling reactions on the pyrazole scaffold [6]. The methylene spacer between the pyrazole ring and the sulfonamide group additionally offers a unique synthetic handle for chemoselective transformations (e.g., α‑sulfonamide carbanion chemistry) that are not accessible with the directly attached sulfonamide analog (CAS 1696838-10-4).

Application
Selection Property
Validation Focus
NLRP3 inflammasome research
Isopropyl‑substituted pyrazole scaffold matching patent chemotype
Target engagement in macrophage NLRP3 assays
Insecticidal lead discovery screening
α‑Branched N‑alkyl group linked to reported activity tier
Insecticidal activity in Diabrotica assays
Fragment‑based screening library
Physicochemical profile within Rule‑of‑Three (MW, TPSA, HBD/HBA)
Protein‑observed NMR binding experiments
Regioselective pyrazole C–H functionalisation
C3‑methanesulfonamide substitution pattern
Chemoselective transformations and cross‑coupling methodology
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